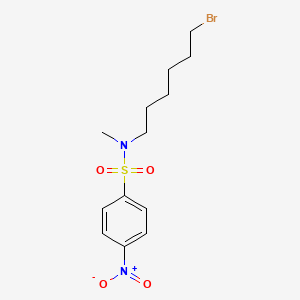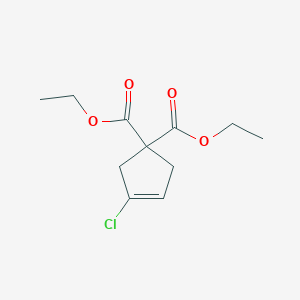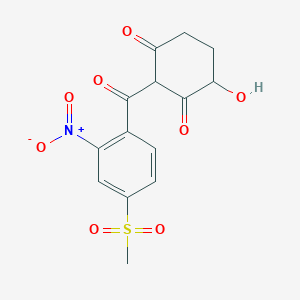
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is a chemical compound belonging to the triketone class of herbicides. These compounds are known for their ability to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the bleaching and elimination of weeds, making triketones effective herbicides .
Méthodes De Préparation
The synthesis of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione involves several steps. One common method includes the reaction of 1,3-cyclohexanedione with 4-methylsulfonyl-2-nitrobenzoyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetonitrile at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Mécanisme D'action
The primary mechanism of action of 4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is involved in the catabolism of tyrosine, an amino acid essential for the synthesis of plastoquinone and tocopherols in plants . By inhibiting HPPD, the compound disrupts the production of these molecules, leading to the bleaching and death of the plant .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione is similar to other triketone herbicides such as mesotrione, sulcotrione, and tembotrione . These compounds share a common mechanism of action but differ in their chemical structures and specific applications . For example:
Tembotrione: This compound is used in post-emergence weed control and has additional functional groups that enhance its herbicidal activity.
These differences highlight the uniqueness of this compound in terms of its specific chemical structure and applications.
Propriétés
Numéro CAS |
393085-44-4 |
|---|---|
Formule moléculaire |
C14H13NO8S |
Poids moléculaire |
355.32 g/mol |
Nom IUPAC |
4-hydroxy-2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13NO8S/c1-24(22,23)7-2-3-8(9(6-7)15(20)21)13(18)12-10(16)4-5-11(17)14(12)19/h2-3,6,11-12,17H,4-5H2,1H3 |
Clé InChI |
GNYXTZOMBGNDRM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCC(C2=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


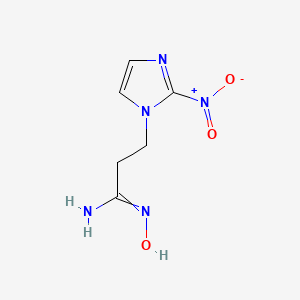
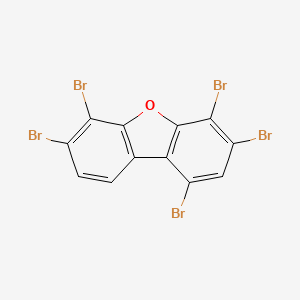
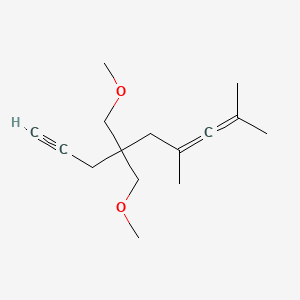
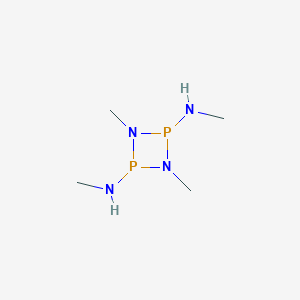
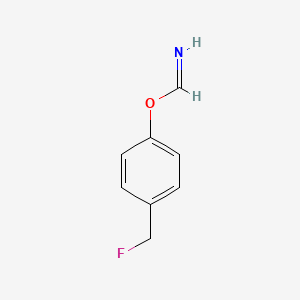
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
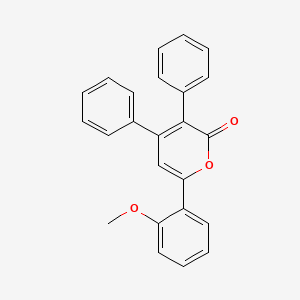
![2-Buten-1-one, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14233417.png)
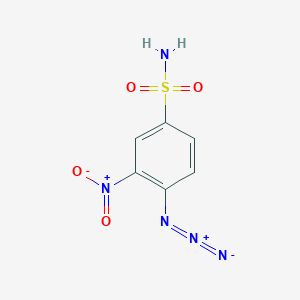
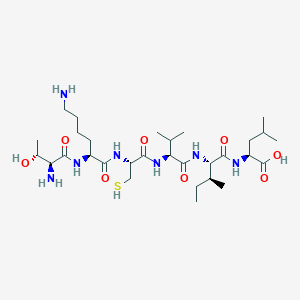
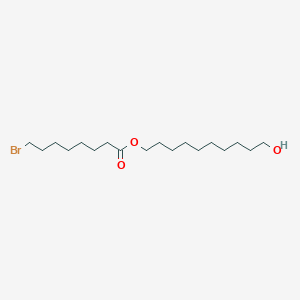
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
